![molecular formula C22H22O7 B14480704 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one CAS No. 70460-27-4](/img/structure/B14480704.png)
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is characterized by its tetramethoxy substitution on the chromenone core and a prop-2-en-1-yloxy group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available flavonoid precursors.
Methoxylation: The flavonoid core undergoes methoxylation to introduce methoxy groups at positions 5, 6, 7, and 8.
Allylation: The phenyl ring is then functionalized with a prop-2-en-1-yloxy group through an allylation reaction.
Cyclization: The final step involves cyclization to form the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the prop-2-en-1-yloxy group.
Nobiletin: A polymethoxyflavone with six methoxy groups, known for its strong anticancer activity.
Tangeretin: Another polymethoxyflavone with five methoxy groups, also exhibiting anticancer properties.
Uniqueness
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other flavonoids. The presence of the prop-2-en-1-yloxy group may enhance its lipophilicity and cellular uptake, potentially increasing its bioavailability and efficacy .
Eigenschaften
CAS-Nummer |
70460-27-4 |
|---|---|
Molekularformel |
C22H22O7 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
5,6,7,8-tetramethoxy-2-(4-prop-2-enoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h6-10,12H,1,11H2,2-5H3 |
InChI-Schlüssel |
GOZRVUXHKQNGTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OCC=C)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


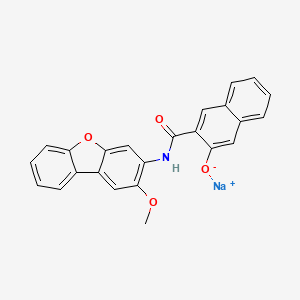
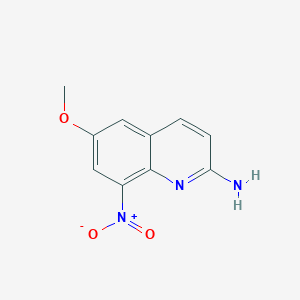
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
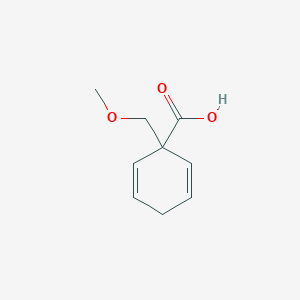
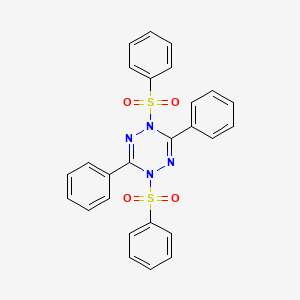
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
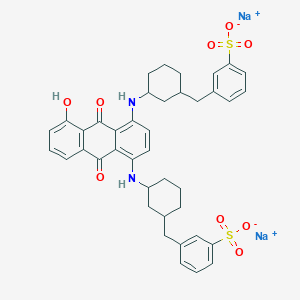
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
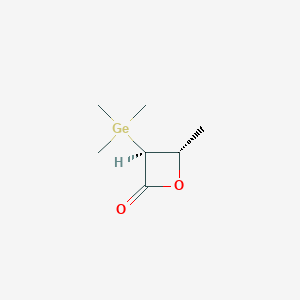

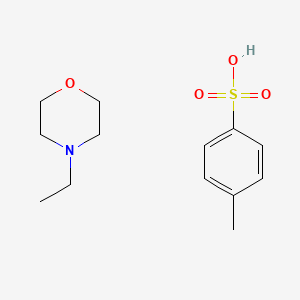

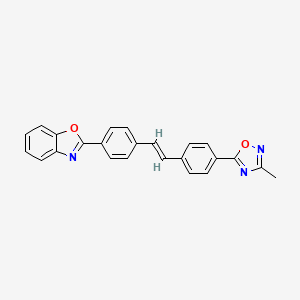
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
